Linustatin
Overview
Description
Linustatin is a cyanogenic diglucoside found in flax (Linum usitatissimum). It is one of the cyanogenic glycosides, which are secondary metabolites in plants that release hydrogen cyanide when hydrolyzed. These compounds play a crucial role in plant defense mechanisms against herbivores and pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linustatin can be synthesized through the glycosylation of linamarin, another cyanogenic glycoside. The process involves the enzymatic or chemical addition of a glucose molecule to linamarin, forming this compound. The reaction conditions typically require a glycosyl donor, such as a glucose derivative, and a catalyst, which can be an enzyme like glycosyltransferase or an acid catalyst .
Industrial Production Methods: Industrial production of this compound involves the extraction from flaxseed. The extraction process includes grinding the flaxseed, followed by solvent extraction using aqueous ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Linustatin undergoes hydrolysis, oxidation, and reduction reactions. The hydrolysis of this compound, catalyzed by the enzyme linamarase, results in the release of hydrogen cyanide, glucose, and acetone cyanohydrin .
Common Reagents and Conditions:
Hydrolysis: Linamarase enzyme, water, and mild acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Hydrogen cyanide, glucose, and acetone cyanohydrin.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced forms of this compound, potentially leading to the formation of simpler cyanogenic compounds.
Scientific Research Applications
Linustatin has several applications in scientific research:
Chemistry: Used as a model compound to study cyanogenic glycosides and their hydrolysis mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its impact on herbivores and pathogens.
Medicine: Studied for its potential anticancer properties due to the release of hydrogen cyanide, which can induce apoptosis in cancer cells.
Industry: Utilized in the development of natural pesticides and in the study of plant metabolic pathways
Mechanism of Action
Linustatin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration inhibition and cell death. This mechanism is crucial for its role in plant defense and its potential anticancer properties .
Comparison with Similar Compounds
Linamarin: A monoglucoside cyanogenic glycoside found in flax and other plants.
Neolinustatin: Another diglucoside cyanogenic glycoside similar to this compound.
Lotaustralin: A cyanogenic glycoside structurally similar to linamarin but with a different aglycone.
Comparison: this compound is unique due to its diglucoside structure, which provides a more stable form compared to monoglucosides like linamarin. This stability allows for more controlled release of hydrogen cyanide, making it more effective in plant defense. Additionally, the presence of two glucose molecules in this compound enhances its solubility and transport within the plant .
Properties
IUPAC Name |
2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERSMFQBWVBKQK-CXTTVELOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992959 | |
Record name | 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72229-40-4 | |
Record name | Linustatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72229-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linustatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072229404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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